(E)-GW 4064

Descripción

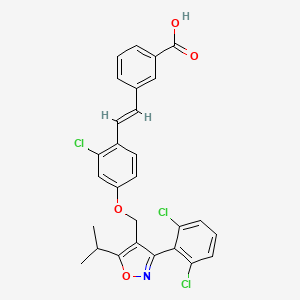

an orphan nuclear receptor FXR agonist with antineoplastic activity; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTNEISLBIENSA-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017083 | |

| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278779-30-9, 1089660-72-9 | |

| Record name | GW 4064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW4064 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-4064 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonistic Action of (E)-GW4064 on the Farnesoid X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by endogenous bile acids or synthetic ligands initiates a cascade of transcriptional events that modulate key metabolic pathways. (E)-GW4064 is a potent and selective non-steroidal agonist of FXR that has been instrumental in elucidating the physiological and pathophysiological roles of this receptor. This technical guide provides an in-depth overview of the mechanism of action of (E)-GW4064 on FXR, with a focus on its binding, activation, downstream signaling, and the experimental methodologies used to characterize these processes.

(E)-GW4064 and Farnesoid X Receptor (FXR) Interaction

(E)-GW4064 acts as a potent agonist of FXR, binding to its ligand-binding domain (LBD) and inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent transactivation of target genes.

Binding Affinity and Potency

The potency of (E)-GW4064 in activating FXR has been quantified in various in vitro and cell-based assays. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Assay Type | Cell Line/System | Species | EC50 (nM) | Reference(s) |

| Isolated Receptor Activity Assay | - | - | 15 | [1][2] |

| Luciferase Reporter Gene Assay | CV-1 | Human | 65 | [3][4][5] |

| Luciferase Reporter Gene Assay | CV-1 | Mouse | 80 | [6] |

| Luciferase Reporter Gene Assay | CV-1 | Human | 90 | [1][6] |

| Mammalian One-Hybrid Assay | - | - | 150 | [7] |

| Coactivator Recruitment (SRC1) | Cell-free | - | 15 | [7] |

| Coactivator Recruitment (TIF-2) | Cell-free | - | 70 | [7] |

Table 1: Potency (EC50) of (E)-GW4064 on FXR in Various Assays. This table summarizes the reported EC50 values for (E)-GW4064, highlighting the different experimental systems used for its characterization.

FXR Signaling Pathway Activated by (E)-GW4064

Upon binding of (E)-GW4064, FXR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

References

- 1. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

The Farnesoid X Receptor Agonist (E)-GW 4064: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-GW 4064 is a potent, selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Initially identified as a valuable chemical tool for elucidating the physiological functions of FXR, this compound has been instrumental in preclinical studies investigating metabolic diseases such as dyslipidemia, diabetes, and obesity, as well as its potential in cancer therapy.[3][4] This technical guide provides a detailed overview of the chemical properties, biological activity, and experimental applications of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is chemically described as 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid.[1][3] Its structure features a central stilbene moiety, which contributes to some of its physicochemical properties, including potential UV light instability.[5]

| Property | Value | Reference |

| IUPAC Name | 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid | [1][3] |

| CAS Number | 278779-30-9 | [3] |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [3] |

| Formula Weight | 542.8 g/mol | [3] |

| SMILES | ClC(C=CC=C1Cl)=C1C2=NOC(C(C)C)=C2COC(C=C3)=CC(Cl)=C3/C=C/C4=CC(C(O)=O)=CC=C4 | [3] |

| InChI Key | BYTNEISLBIENSA-MDZDMXLPSA-N | [1][3] |

Biological Activity and Quantitative Data

This compound is a high-affinity agonist for FXR, demonstrating potent activation in a variety of cell-based and in vivo models. However, it is crucial to note that at higher concentrations, this compound can exhibit off-target effects, particularly on G protein-coupled receptors (GPCRs).

Farnesoid X Receptor (FXR) Agonism

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| EC₅₀ | 15 nM | - | FXR Agonist Assay | [1][2] |

| EC₅₀ | 65 nM | CV-1 | FXR Transient Transfection Assay | [4] |

| EC₅₀ | 80 nM | CV-1 (mouse FXR) | Reporter Gene Assay | [4] |

| EC₅₀ | 90 nM | CV-1 (human FXR) | Reporter Gene Assay | [4] |

| ED₅₀ | 20 mg/kg | Rat | Serum Triglyceride Lowering (in vivo) | [6] |

Off-Target Activity (GPCRs)

| Receptor | Parameter | Value | Assay Type | Reference |

| Histamine H1 Receptor | Kᵢ | 4.10 µM | Radioligand Binding Assay | [7] |

| Histamine H2 Receptor | Kᵢ | 6.33 µM | Radioligand Binding Assay | [7] |

Pharmacokinetic Properties

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability | 10% | Rat | Oral gavage | [6] |

| Half-life (t₁/₂) | 3.5 h | Rat | Oral gavage | [6] |

Cytotoxicity

| Cell Line | Parameter | Value | Reference |

| HCT116 | IC₅₀ | 6.9 µM | [4] |

| CT26 | IC₅₀ | 6.4 µM | [4] |

Signaling Pathways

Primary Signaling Pathway: FXR Activation

This compound, upon entering the cell, binds to the ligand-binding domain of FXR. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to maintaining bile acid homeostasis.

Caption: Canonical FXR signaling pathway activated by this compound.

Off-Target Signaling: GPCR Modulation

Studies have revealed that this compound can interact with and modulate the activity of several GPCRs, most notably histamine receptors.[3][8] This FXR-independent signaling can lead to the activation of downstream pathways involving cyclic AMP (cAMP) and intracellular calcium (Ca²⁺) mobilization, which can influence cellular processes such as apoptosis.[3][9] This off-target activity is an important consideration when interpreting experimental results, particularly at higher concentrations of the compound.

Caption: Off-target signaling of this compound via histamine receptors.

Experimental Protocols

FXR Transient Transfection and Reporter Gene Assay

This assay is used to quantify the ability of this compound to activate FXR-mediated gene transcription.

Methodology:

-

Cell Culture: CV-1 cells are maintained in DMEM high glucose medium. For transfection, cells are plated in DMEM-F12 phenol-red-free medium containing 5% charcoal/dextran-treated fetal bovine serum.[4]

-

Transfection: Cells are co-transfected with an FXR expression vector (e.g., for human or mouse FXR), an FXR-responsive reporter plasmid containing FXREs upstream of a luciferase gene, and a control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

-

Treatment: Following transfection (typically 12-24 hours), the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.

-

Data Analysis: Luciferase activity is normalized to the control reporter activity. The fold induction relative to the vehicle control is calculated, and EC₅₀ values are determined by plotting the fold induction against the log of the compound concentration.

Caption: Workflow for a typical FXR reporter gene assay.

In Vitro Apoptosis Assay

This protocol is used to assess the pro-apoptotic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: HCT116 or CT26 cells are seeded in 6-well plates at a density of 3 x 10⁵ cells/well and allowed to adhere overnight.[4]

-

Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control.

-

Incubation: Cells are incubated for 24 hours.[4]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 10-15 minutes in the dark, according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the vehicle control.

Conclusion

This compound is a foundational tool in the study of Farnesoid X Receptor biology. Its high potency and selectivity for FXR have enabled significant advances in understanding the receptor's role in metabolic homeostasis. However, researchers must remain cognizant of its potential for off-target effects at higher concentrations, which can be mediated through GPCRs. The data and protocols presented in this guide offer a comprehensive resource for the effective and informed use of this compound in a research setting. Careful experimental design, including appropriate dose-response studies and consideration of the cellular context, is essential for accurately interpreting the biological effects of this important chemical probe.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of (E)-GW4064: A Comprehensive Technical Guide

(E)-GW4064 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis. Its discovery has provided a valuable chemical tool for elucidating the physiological functions of FXR and has spurred the development of FXR-targeted therapeutics for a range of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of (E)-GW4064, intended for researchers, scientists, and drug development professionals.

Discovery and Development

(E)-GW4064 was first reported by Maloney et al. in 2000 as a result of a high-throughput screening campaign to identify non-steroidal agonists for FXR. The isoxazole-based scaffold of GW4064 represented a novel chemotype with high affinity and efficacy for the receptor. Subsequent studies have extensively characterized its pharmacological profile, revealing its potent activation of FXR and its downstream signaling pathways. However, it is important to note that GW4064 also exhibits off-target activity, notably as a modulator of several G protein-coupled receptors (GPCRs), including histamine and muscarinic receptors.[1] This necessitates careful interpretation of experimental results obtained using this compound.

Synthesis Pathway

The synthesis of (E)-GW4064, as described by Maloney et al., involves a multi-step sequence starting from readily available precursors. The key steps include the formation of the substituted isoxazole core, followed by the introduction of the stilbene moiety via a Wittig reaction, and concluding with the hydrolysis of the ester to the final carboxylic acid.

Biological Activity and Quantitative Data

(E)-GW4064 is a highly potent agonist of FXR. Its biological activity has been characterized in a variety of in vitro and in vivo models.

On-Target Activity: Farnesoid X Receptor (FXR)

| Parameter | Value | Species | Assay Type | Reference |

| EC50 | 65 nM | Human | Cell-based reporter assay | [2] |

| EC50 | 0.15 µM | Human | Cell-based mammalian one-hybrid assay | [1] |

Off-Target Activity: G Protein-Coupled Receptors (GPCRs)

GW4064 has been shown to interact with several GPCRs, which can contribute to its overall pharmacological effects.

| Receptor | Parameter | Value (µM) | Assay Type | Reference |

| Histamine H1 Receptor (H1R) | EC50 | 0.32 | NFAT-RE Luciferase Reporter Assay | [1] |

| Histamine H1 Receptor (H1R) | Ki | 4.10 | Radioligand Binding Assay | [1] |

| Histamine H2 Receptor (H2R) | Ki | 6.33 | Radioligand Binding Assay | [1] |

| Muscarinic M1 Receptor | Ki | 1.8 | Radioligand Binding Assay | [1] |

| Muscarinic M2 Receptor | Ki | 1.73 | Radioligand Binding Assay | [1] |

| Muscarinic M3 Receptor | Ki | 5.62 | Radioligand Binding Assay | [1] |

| Muscarinic M5 Receptor | Ki | 4.89 | Radioligand Binding Assay | [1] |

| Angiotensin II Type 1 Receptor (AT1R) | Ki | 0.94 | Radioligand Binding Assay | [1] |

Signaling Pathways

The primary mechanism of action of (E)-GW4064 is through the activation of FXR. Upon ligand binding, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of gene expression involved in various metabolic processes.

Experimental Protocols

Radioligand Binding Assay for GPCRs

This protocol is a general representation based on the cited literature. Specific details may vary between laboratories and target receptors.

-

Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-pyrilamine for H1R) and varying concentrations of (E)-GW4064 in a suitable binding buffer.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: The amount of radioactivity retained on the filters is determined by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.[1]

Cell Viability (MTT) Assay

-

Cell Seeding: Cells (e.g., MCF-7 or HEK293T) are seeded in 96-well plates at a predetermined density.

-

Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of (E)-GW4064 or vehicle control.

-

Incubation: Cells are incubated for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.[1]

Conclusion

(E)-GW4064 remains a cornerstone tool for investigating the multifaceted roles of FXR in health and disease. Its well-defined synthesis and potent biological activity have been instrumental in advancing our understanding of nuclear receptor signaling. However, researchers must remain cognizant of its off-target effects to ensure the accurate interpretation of experimental outcomes. This guide provides a foundational understanding of (E)-GW4064, serving as a valuable resource for its application in biomedical research and drug discovery.

References

The Dual Signaling Cascades of GW4064: A Technical Guide to its FXR-Dependent and Independent Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW4064 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1] Widely utilized as a pharmacological tool to elucidate the physiological functions of FXR, recent studies have revealed that GW4064 also elicits cellular responses through FXR-independent mechanisms, primarily by modulating the activity of G protein-coupled receptors (GPCRs).[2][3] This guide provides an in-depth technical overview of the downstream signaling pathways activated by GW4064, delineating its canonical FXR-dependent actions from its non-canonical, off-target effects. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to facilitate a comprehensive understanding of GW4064's molecular mechanisms.

Core Signaling Pathways: A Two-Pronged Mechanism of Action

The cellular effects of GW4064 can be broadly categorized into two distinct signaling pathways:

-

FXR-Dependent Signaling: This is the canonical and most well-characterized pathway, where GW4064 directly binds to and activates FXR, leading to the transcriptional regulation of a host of target genes involved in metabolic control.

-

FXR-Independent Signaling: This less-explored but significant pathway involves the interaction of GW4064 with various GPCRs, particularly histamine receptors, initiating a cascade of intracellular signaling events independent of FXR activation.[2][3]

FXR-Dependent Signaling Pathways

Upon binding to GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Key Downstream Effects of FXR Activation:

-

Bile Acid Homeostasis: FXR activation is a central mechanism for the regulation of bile acid synthesis and transport. A primary target gene is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][4] SHP, in turn, represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in bile acid synthesis.[1][5] Concurrently, FXR activation upregulates the expression of bile acid transporters such as the Bile Salt Export Pump (BSEP; ABCB11), Multidrug Resistance Protein 2 (MRP2; ABCC2), and Multidrug Resistance Protein 3 (MDR2/3), facilitating bile acid efflux from hepatocytes and protecting the liver from cholestatic injury.[1]

-

Lipid Metabolism: GW4064-mediated FXR activation influences lipid metabolism by inhibiting lipogenesis and promoting fatty acid oxidation. It suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.[6] Additionally, FXR activation can enhance the activity of Peroxisome Proliferator-Activated Receptor α (PPARα), a major regulator of fatty acid oxidation.[6] In the context of diet-induced hepatic steatosis, GW4064 has been shown to reduce the expression of the lipid transporter CD36.[6][7]

-

Glucose Metabolism: Activation of FXR by GW4064 plays a significant role in maintaining glucose homeostasis. It has been demonstrated to lower blood glucose levels by repressing the expression of key gluconeogenic enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[6][7][8] Furthermore, GW4064 treatment can enhance hepatic glycogen synthesis and storage.[8][9]

-

Inflammation and Macrophage Polarization: FXR activation by GW4064 exerts anti-inflammatory effects. In macrophages, it can promote a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[10][11] This is associated with increased expression of M2 markers and decreased production of pro-inflammatory cytokines.

-

Regulation of the αKlotho/βKlotho/FGFs Pathway: In the intestine, GW4064-induced FXR activation upregulates the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[12][13] FGF19 is a hormone that signals to the liver via the FGF receptor 4 (FGFR4) and its co-receptor βKlotho to repress bile acid synthesis. This enterohepatic signaling loop is crucial for maintaining bile acid homeostasis. GW4064 has also been shown to regulate the αKlotho/FGF23 and βKlotho/FGF21 pathways.[12][13]

-

Direct Gene Repression: While FXR is primarily known as a transcriptional activator, studies have shown that agonist-activated FXR can also directly repress the transcription of certain genes.[5]

Visualization of FXR-Dependent Signaling

FXR-Independent Signaling Pathways

Intriguingly, GW4064 has been shown to activate signaling pathways in cells lacking FXR, such as HEK293T cells.[2] This off-target activity is mediated by its interaction with several GPCRs, most notably histamine receptors H1, H2, and H4.[2][3]

Key Downstream Events of FXR-Independent Signaling:

-

GPCR Activation and G Protein Coupling: GW4064 functionally modulates histamine receptors, robustly activating H1 and H4 receptors while inhibiting H2 receptor signaling.[2][3] This leads to the activation of heterotrimeric G proteins, specifically Gαi/o and Gαq/11.[2]

-

Calcium Mobilization: Activation of the Gαq/11 pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] This increase in intracellular Ca2+ activates the calmodulin-dependent phosphatase, calcineurin.

-

NFAT and CREB Activation: Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the activation of NFAT-responsive genes.[2] The rise in intracellular Ca2+ can also lead to the activation of Ca2+-dependent adenylyl cyclases, resulting in the production of cyclic AMP (cAMP).[2] This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the cAMP Response Element-Binding Protein (CREB).[2]

Visualization of FXR-Independent Signaling

Quantitative Data Summary

The following tables summarize the quantitative data associated with GW4064's activity from various studies.

Table 1: In Vitro Potency of GW4064 in FXR-Dependent and Independent Assays

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Luciferase Reporter | FXR | HEK293 | EC50 | 30 nM | [14] |

| Luciferase Reporter | FXR | HepG2 | EC50 | 0.02 µM | [14] |

| Luciferase Reporter | CRE | HEK293 | EC50 | 0.012 µM | [2] |

| Luciferase Reporter | NFAT-RE | HEK293 | EC50 | 0.015 µM | [2] |

| cAMP Accumulation | Basal | HEK293 | EC50 | 0.241 µM | [2] |

| cAMP Accumulation | Forskolin-induced | HEK293 | IC50 | 0.07 µM | [2] |

Table 2: Effects of GW4064 on Gene Expression in In Vivo Models

| Gene | Tissue | Animal Model | Treatment | Fold Change | Reference |

| SHP | Liver | Rat | GW4064 (30 mg/kg) | ~15-fold increase | [1] |

| BSEP | Liver | Rat | GW4064 (30 mg/kg) | ~3-fold increase | [1] |

| MDR2 | Liver | Rat | GW4064 (30 mg/kg) | ~2.5-fold increase | [1] |

| CYP7A1 | Liver | Rat | GW4064 (30 mg/kg) | ~0.2-fold (Repression) | [1] |

| PEPCK | Liver | db/db mice | GW4064 | Significant decrease | [6] |

| G6Pase | Liver | db/db mice | GW4064 | Significant decrease | [6] |

| CD36 | Liver | HFD-fed mice | GW4064 (50 mg/kg) | ~0.63-fold (Repression) | [6][7] |

Detailed Experimental Protocols

FXR Luciferase Reporter Gene Assay

Objective: To quantify the activation of FXR by GW4064 in a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 or HepG2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 24-well plates.

-

Cells are transiently transfected using a lipid-based transfection reagent (e.g., Lipofectamine) with the following plasmids:

-

An FXR expression vector (e.g., pCMX-hFXR).

-

An RXRα expression vector (e.g., pCMX-hRXRα).

-

A luciferase reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter (e.g., 3X-FXRE-Luc).

-

A control plasmid for normalization of transfection efficiency (e.g., a β-galactosidase or Renilla luciferase expression vector).

-

-

-

Compound Treatment:

-

Following transfection (typically 12-24 hours), the medium is replaced with fresh medium containing various concentrations of GW4064 or vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After a 24-hour incubation period, cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

The luciferase activity is normalized to the activity of the control reporter.

-

-

Data Analysis:

-

The fold activation is calculated relative to the vehicle-treated control.

-

Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

-

Visualization of Luciferase Reporter Assay Workflow

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to GW4064, indicating GPCR activation.

Methodology:

-

Cell Culture and Dye Loading:

-

HEK293T cells are seeded in black-walled, clear-bottom 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C. Probenecid may be included to prevent dye extrusion.

-

-

Baseline Fluorescence Measurement:

-

After dye loading, cells are washed to remove extracellular dye.

-

The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

-

-

Compound Addition and Signal Detection:

-

The plate reader's injection system adds a solution of GW4064 to the wells.

-

Fluorescence intensity is measured kinetically immediately before and after the addition of the compound.

-

-

Data Analysis:

-

The change in fluorescence intensity over time is recorded.

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Dose-response curves can be generated to determine the EC50 for calcium mobilization.

-

cAMP Measurement Assay

Objective: To quantify the effect of GW4064 on intracellular cAMP levels.

Methodology:

-

Cell Culture and Treatment:

-

HEK293 cells are seeded in 96-well plates.

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For studying inhibition of adenylyl cyclase, cells can be stimulated with forskolin.

-

Cells are then treated with various concentrations of GW4064.

-

-

cAMP Quantification:

-

After treatment, cells are lysed.

-

The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentration in the samples is interpolated from the standard curve.

-

Data are typically normalized to the total protein concentration in the lysate.

-

EC50 or IC50 values are determined from dose-response curves.

-

Quantitative Real-Time PCR (qPCR)

Objective: To measure the relative expression levels of FXR target genes following GW4064 treatment.

Methodology:

-

Cell or Tissue Treatment:

-

Cells (e.g., HepG2) or animal tissues are treated with GW4064 or vehicle control for a specified time.

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the samples using a suitable method (e.g., TRIzol reagent).

-

The quality and quantity of RNA are assessed.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

-

-

qPCR Reaction:

-

The qPCR reaction is set up with the cDNA template, gene-specific primers for the target gene (e.g., SHP, BSEP) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.

-

-

Data Analysis:

-

The amplification data is used to determine the cycle threshold (Ct) value for each gene.

-

The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

-

Western Blotting

Objective: To detect and quantify changes in the protein levels of downstream signaling molecules after GW4064 treatment.

Methodology:

-

Protein Extraction:

-

Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-SHP, anti-BSEP, anti-phospho-CREB).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

-

Detection and Analysis:

-

The signal is detected using a chemiluminescent substrate or by fluorescence imaging.

-

The band intensities are quantified using densitometry software.

-

Protein levels are typically normalized to a loading control (e.g., β-actin, GAPDH).

-

Conclusion

GW4064 is a multifaceted pharmacological agent whose biological effects are the result of at least two distinct signaling pathways. While its role as a potent FXR agonist is well-established, leading to the regulation of a wide array of genes involved in metabolism, the discovery of its FXR-independent, GPCR-mediated signaling adds a layer of complexity to the interpretation of experimental results. Researchers and drug development professionals should be mindful of these dual mechanisms of action when using GW4064 as a research tool or considering FXR as a therapeutic target. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for designing and interpreting studies aimed at further unraveling the intricate signaling networks modulated by GW4064. A thorough understanding of both its on-target and off-target effects is crucial for the continued exploration of FXR biology and the development of selective FXR modulators for the treatment of metabolic and inflammatory diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu [bu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic nuclear receptors coordinate energy metabolism to regulate Sox9+ hepatocyte fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Role of (E)-GW4064 in Hepatic Gene Regulation: A Technical Guide

(E)-GW4064, a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), plays a critical role in the transcriptional regulation of a complex network of genes within the liver. This document provides an in-depth technical overview of its mechanism of action, its impact on key metabolic pathways, and the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, hepatology, and nuclear receptor signaling.

Core Mechanism of Action: FXR Activation

(E)-GW4064 functions as a synthetic ligand for FXR, a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] FXR is an important sensor for bile acids, which are its natural endogenous ligands.[1] Upon binding by an agonist like GW4064, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins and its binding to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in bile acid, lipid, and glucose homeostasis.[2][3]

Regulation of Hepatic Gene Expression

The activation of FXR by (E)-GW4064 initiates a cascade of transcriptional events that collectively contribute to the regulation of several key metabolic pathways in the liver.

Bile Acid Metabolism

A primary function of FXR is the tight regulation of bile acid homeostasis. GW4064-mediated FXR activation leads to:

-

Repression of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor.[2][4] SHP, in turn, inhibits the activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1), which are required for the expression of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical bile acid synthesis pathway.[2][3] This negative feedback loop is a cornerstone of FXR's protective role against cholestatic liver injury.

-

Promotion of Bile Acid Transport: GW4064 treatment increases the expression of genes involved in the transport of bile acids, including the Bile Salt Export Pump (BSEP) and the Multidrug Resistance Protein 2 (MDR2), also known as ABCB4.[2][5] This enhances the efflux of bile acids from hepatocytes, preventing their cytotoxic accumulation.

Lipid Metabolism

(E)-GW4064 exerts significant effects on hepatic lipid metabolism, contributing to the amelioration of conditions like hepatic steatosis.[1][6] Key regulatory actions include:

-

Reduction of Fatty Acid Uptake: Treatment with GW4064 has been shown to markedly reduce the expression of the lipid transporter CD36, thereby limiting the uptake of fatty acids by hepatocytes.[1][6]

-

Inhibition of Lipogenesis: While some studies suggest a limited direct effect on lipogenic gene expression, the overall impact of FXR activation is a reduction in hepatic lipid accumulation.[1]

-

Modulation of Triglyceride and Cholesterol Levels: Administration of GW4064 in animal models of diet-induced obesity leads to a significant reduction in hepatic triglyceride, free fatty acid, and cholesterol levels.[1]

Glucose Metabolism

FXR activation by (E)-GW4064 also plays a crucial role in maintaining glucose homeostasis.[1][7] Its effects include:

-

Repression of Gluconeogenesis: GW4064 treatment decreases the transcript levels of key gluconeogenic enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[1][6][7] This contributes to the lowering of blood glucose levels.

-

Enhancement of Glycogen Synthesis: Studies have shown that GW4064 treatment can increase hepatic glycogen synthesis and storage, further contributing to its glucose-lowering effects.[7][8]

Inflammatory and Fibrotic Pathways

Beyond its metabolic regulatory roles, GW4064 has been demonstrated to attenuate hepatic inflammation.[1] In models of cholestasis, GW4064 treatment resulted in decreased inflammatory cell infiltration.[2] Furthermore, FXR activation can inhibit the activation of hepatic stellate cells, suggesting a potential anti-fibrotic role.[9]

Quantitative Data on (E)-GW4064 Activity

The following tables summarize key quantitative data from various studies investigating the effects of (E)-GW4064.

Table 1: In Vitro Activity of (E)-GW4064

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC50 | CV-1 | Luciferase Reporter | 65 nM | [10] |

| EC50 | HEK293T | Luciferase Reporter | 0.61 µM | [10] |

| EC50 (CRE Luciferase) | HEK293T | Luciferase Reporter | 0.012 µM | [11] |

| EC50 (NFAT-RE Luciferase) | HEK293T | Luciferase Reporter | 0.015 µM | [11] |

Table 2: Effects of (E)-GW4064 on Hepatic Gene Expression in Human Hepatocytes

| Gene | Treatment | Fold Change | Reference |

| CYP3A4 mRNA | 1 µM GW4064 (48h) | 75% decrease | [12] |

| SHP mRNA | 1 µM GW4064 (48h) | ~3-fold increase | [12] |

| ABCB4 mRNA | GW4064 | Dose-dependent increase | [5] |

Table 3: Effects of (E)-GW4064 on Gene Expression in Rodent Models

| Gene | Model | Treatment | Fold Change | Reference |

| PEPCK mRNA | High-Fat Diet Mice | 50 mg/kg GW4064 | Significantly lowered | [1] |

| G6Pase mRNA | High-Fat Diet Mice | 50 mg/kg GW4064 | Significantly lowered | [1] |

| CD36 mRNA | High-Fat Diet Mice | 50 mg/kg GW4064 | Markedly reduced | [1] |

| SHP mRNA | ANIT-treated Rats | 30 mg/kg GW4064 | Markedly induced | [2] |

| CYP7A1 mRNA | ANIT-treated Rats | 30 mg/kg GW4064 | Further decreased | [2] |

| DDAH1 mRNA | ZDF Rats | 3-30 mg/kg GW4064 | Dose-dependent elevation | [13] |

| SHP mRNA | ZDF Rats | 3-30 mg/kg GW4064 | Dose-dependent increase | [13] |

| G6Pase mRNA | ZDF Rats | 3-30 mg/kg GW4064 | Dose-dependent decrease | [13] |

| PEPCK mRNA | ZDF Rats | 3-30 mg/kg GW4064 | Dose-dependent decrease | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of (E)-GW4064.

In Vivo Animal Studies

-

Animal Models: C57BL/6 mice on a high-fat diet (HFD) or high-fat, high-cholesterol diet are commonly used to study metabolic effects.[1][6] Rat models of cholestasis, such as bile duct ligation (BDL) and α-naphthylisothiocyanate (ANIT) treatment, are employed to investigate hepatoprotective effects.[2][4]

-

Dosing Regimen: (E)-GW4064 is typically administered via intraperitoneal injection or oral gavage. A common dosage for mice is 50 mg/kg, administered twice weekly for several weeks.[1][6] For rats, a daily intraperitoneal injection of 30 mg/kg has been used.[2]

-

Sample Collection and Analysis: At the end of the study period, serum is collected for analysis of liver enzymes (ALT, AST), lipids, and glucose.[1][2] Liver tissue is harvested for histological analysis (H&E staining), lipid quantification, and gene expression analysis by real-time PCR.[1][6]

Cell Culture and In Vitro Assays

-

Cell Lines: Primary human hepatocytes, HepG2 (human hepatoma), and AML12 (mouse hepatocyte) cell lines are frequently used.[12][14][15]

-

Treatment: Cells are typically treated with (E)-GW4064 at concentrations ranging from the nanomolar to low micromolar range for various time points (e.g., 24-48 hours).[8][12]

-

Gene Expression Analysis: Total RNA is isolated from treated cells, and the expression of target genes is quantified using quantitative real-time PCR (qRT-PCR).[12][14]

-

Luciferase Reporter Assays: To assess the transcriptional activity of FXR, cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE-containing promoter.[10][16] Following treatment with GW4064, luciferase activity is measured as a readout of FXR activation.[17]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Objective: To identify the genome-wide binding sites of FXR.

-

Methodology:

-

Hepatocytes or liver tissue are treated with (E)-GW4064 to activate FXR.

-

Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin is isolated and sheared into smaller fragments.

-

An antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes.[18][19]

-

The cross-links are reversed, and the associated DNA is purified.

-

The purified DNA fragments are sequenced using next-generation sequencing platforms.

-

Bioinformatic analysis is performed to map the sequences to the genome and identify enriched binding sites (peaks).[20][21]

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of (E)-GW4064 in the liver.

Caption: (E)-GW4064 activates FXR, leading to the regulation of target genes.

Caption: Workflow for identifying FXR binding sites using ChIP-seq.

Conclusion

(E)-GW4064 is a powerful research tool and a prototype for therapeutic agents targeting FXR. Its ability to modulate a wide array of hepatic genes involved in bile acid, lipid, and glucose metabolism underscores the central role of FXR in maintaining metabolic homeostasis. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, continues to drive the development of novel therapies for a range of metabolic and liver diseases.

References

- 1. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. Hammerhead-type FXR agonists induce an eRNA FincoR that ameliorates nonalcoholic steatohepatitis in mice [elifesciences.org]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]

The Cellular Journey of (E)-GW 4064: An In-depth Technical Guide on Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-GW 4064 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] While extensively used as a pharmacological tool to probe FXR function, the specific mechanisms governing its cellular uptake and subcellular localization remain largely uncharacterized in the scientific literature. This technical guide synthesizes the current understanding of GW 4064's biological actions, infers its likely cellular transport and distribution based on its physicochemical properties, and provides detailed, actionable experimental protocols for researchers to investigate its cellular journey. A comprehensive understanding of how GW 4064 enters cells and where it accumulates is critical for interpreting its biological effects, both on-target and off-target, and for the development of future FXR-targeted therapeutics.

Introduction: The Biological Significance of GW 4064

This compound has been instrumental in elucidating the physiological roles of FXR. As a non-steroidal isoxazole agonist, it mimics the action of endogenous bile acids, the natural ligands for FXR.[1] Activation of FXR by GW 4064 initiates a cascade of transcriptional regulation of target genes, leading to broad physiological effects.[3][4] However, emerging evidence also points to FXR-independent activities of GW 4064, including modulation of G protein-coupled receptors (GPCRs), which underscores the importance of understanding its cellular concentrations and distribution to dissect its full spectrum of biological activities.[5][6]

Known Cellular Targets and Signaling Pathways

The biological effects of GW 4064 are primarily mediated through its interaction with FXR, though significant off-target effects have been identified.

On-Target Effects: FXR-Dependent Signaling

Upon entering the cell and localizing to the nucleus, GW 4064 binds to the ligand-binding domain of FXR. This induces a conformational change in the receptor, leading to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Key FXR target genes regulated by GW 4064 include:

-

Bile Acid Metabolism: Upregulation of the Bile Salt Export Pump (BSEP), Multidrug Resistance Protein 2 (MRP2), and Multidrug Resistance Protein 3 (MDR3) to promote bile acid efflux from hepatocytes, and induction of the Small Heterodimer Partner (SHP) which in turn represses CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3][4]

-

Lipid Metabolism: Regulation of genes involved in lipid homeostasis, such as apolipoprotein C-II, and reduction of fatty acid transporter CD36 expression.[7]

-

Glucose Metabolism: Improvement of insulin sensitivity and reduction of gluconeogenesis by decreasing the expression of key enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[7]

-

Inflammation: Attenuation of inflammatory responses, in part through the FXR/αKlotho/βKlotho/FGFs pathway.[8][9]

Off-Target Effects: FXR-Independent Signaling

Studies in FXR-deficient cells have revealed that GW 4064 can elicit biological responses through alternative mechanisms.[5] It has been shown to interact with multiple GPCRs, notably histamine receptors, activating H1 and H4 while inhibiting H2.[6] This can lead to:

-

Increased Intracellular Calcium ([Ca2+]): Activation of the Gq/11 pathway, leading to phospholipase C (PLC) activation and subsequent release of calcium from intracellular stores.[5][10]

-

cAMP Modulation: Activation of Gαi/o and Gαq/11 proteins can influence adenylyl cyclase activity and modulate cyclic AMP (cAMP) levels.[5]

-

Activation of Transcription Factors: Downstream of these signaling events, GW 4064 can induce the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and cAMP Response Element-Binding protein (CREB).[5][6]

Additionally, GW 4064 has been identified as an agonist for Estrogen Receptor-Related Receptors (ERRs), further expanding its range of potential cellular targets and effects.[11]

Cellular Uptake and Subcellular Localization: An Evidence-Based Postulation

Direct experimental data on the cellular uptake and subcellular distribution of GW 4064 is currently not available in the peer-reviewed literature. However, based on its chemical structure and known poor aqueous solubility, we can infer its likely mechanism of transport and localization.

Postulated Mechanism of Cellular Uptake: Passive Diffusion

Postulated Subcellular Localization

Given that its primary target, FXR, is a nuclear receptor, a significant fraction of intracellular GW 4064 is expected to localize to the nucleus . After diffusing across the plasma membrane into the cytoplasm, it is likely to traverse the nuclear envelope to engage with FXR. The existence of FXR-independent effects originating from plasma membrane receptors (GPCRs) suggests that a portion of GW 4064 may also be retained in the cytoplasm or associated with the plasma membrane and other membranous organelles like the endoplasmic reticulum .

Quantitative Data Summary

As there is no direct quantitative data on the cellular uptake and localization of GW 4064, this section summarizes key quantitative parameters related to its biological activity.

| Parameter | Value | Cell Line/System | Reference |

| FXR Agonism (EC50) | 65 nM | CV-1 | [12] |

| 80 nM (mouse FXR) | CV-1 | [2] | |

| 90 nM (human FXR) | CV-1 | [2] | |

| In Vivo Efficacy (ED50) | 20 mg/kg | Fischer rats (serum triglyceride lowering) | [2] |

| Oral Bioavailability | 10% | Rats | [2] |

| Half-life (t1/2) | 3.5 h | Rats | [2] |

Proposed Experimental Protocols for Investigating Cellular Uptake and Localization

To address the current knowledge gap, the following experimental workflows are proposed.

Protocol 1: Quantification of Cellular Uptake using LC-MS/MS

This protocol aims to quantify the intracellular concentration of GW 4064 over time.

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2, HEK293T) in 6-well plates and grow to 80-90% confluency.

-

Treatment: Treat cells with a defined concentration of GW 4064 (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Cell Lysis:

-

At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

Lyse the cells directly in the well using a known volume of lysis buffer (e.g., methanol with an internal standard).

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation:

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of GW 4064.

-

Generate a standard curve using known concentrations of GW 4064.

-

Analyze the cell lysates and quantify the intracellular concentration of GW 4064.

-

-

Data Normalization:

-

In parallel wells, determine the cell number or total protein concentration for each time point.

-

Normalize the amount of intracellular GW 4064 to the cell number or protein concentration.

-

Protocol 2: Visualization of Subcellular Localization using Confocal Microscopy

This protocol requires a fluorescently labeled version of GW 4064 to visualize its distribution within the cell. A potential approach would be to synthesize a derivative of GW 4064 with a fluorescent tag (e.g., BODIPY or a rhodamine dye), similar to the development of the fluorescent probe DY246.[3]

Methodology:

-

Synthesis: Synthesize and purify a fluorescently labeled GW 4064 analog. Validate that the fluorescent tag does not significantly alter its biological activity (FXR agonism).

-

Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy.

-

Treatment: Treat cells with the fluorescent GW 4064 analog.

-

Organelle Staining: Co-stain the cells with fluorescent markers for specific organelles:

-

Nucleus: Hoechst 33342 or DAPI.

-

Mitochondria: MitoTracker Red CMXRos.

-

Endoplasmic Reticulum: ER-Tracker Green.

-

Plasma Membrane: Wheat Germ Agglutinin (WGA) conjugated to a fluorophore.

-

-

Live-Cell Imaging:

-

Perform live-cell imaging using a confocal microscope to observe the dynamic localization of the fluorescent analog over time.

-

Acquire multi-channel images to assess co-localization with organelle markers.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the co-localization between the fluorescent GW 4064 signal and the different organelle markers (e.g., by calculating Pearson's correlation coefficient).

-

References

- 1. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subcellular Fractionation Enables Assessment of Nucleotide Sugar Donors Inside the Golgi Apparatus as a Prerequisite for Unraveling Culture Impacts on Glycoforms of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uptake and subcellular distribution of radiolabeled polymersomes for radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane permeability related physicochemical properties of a novel gamma-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Modulation of G-Protein Coupled Receptors by the Farnesoid X Receptor Agonist GW4064: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW4064 is a potent, non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. Due to its high affinity and selectivity for FXR, GW4064 has been widely used as a pharmacological tool to investigate the physiological functions of this receptor. However, emerging evidence reveals that GW4064 exhibits off-target effects, notably interacting with and modulating the activity of several G-protein coupled receptors (GPCRs). This guide provides a comprehensive technical overview of these off-target activities, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to aid researchers in interpreting experimental results and designing future studies.

Quantitative Data Summary

The off-target interactions of GW4064 with various GPCRs have been quantified through radioligand binding and functional assays. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of GW4064 at these receptors.

Table 1: Radioligand Binding Affinities of GW4064 for Off-Target GPCRs

| Receptor Subtype | Radioligand | IC50 (µM) | Ki (µM) |

| Angiotensin II Receptor AT1R | [³H]Angiotensin II | 1.03 | 0.94 |

| Muscarinic Acetylcholine Receptor M1 | [³H]Pirenzepine | 7.33 | 1.8 |

| Muscarinic Acetylcholine Receptor M2 | [³H]AF-DX 384 | 4.11 | 1.73 |

| Muscarinic Acetylcholine Receptor M3 | [³H]4-DAMP | 11.6 | 5.62 |

| Muscarinic Acetylcholine Receptor M5 | [³H]4-DAMP | 7.9 | 4.89 |

| Histamine Receptor H1 | [³H]Mepyramine | 8.58 | 4.10 |

| Histamine Receptor H2 | [³H]Tiotidine | 7.74 | 6.33 |

Data sourced from Singh et al., 2014.[1]

Table 2: Functional Activity of GW4064 on Histamine Receptors

| Receptor | Assay | Effect | IC50 / EC50 (µM) |

| H1 | NFAT-RE Luciferase | Agonist | EC50: 0.32 (in H1R-transfected HEK cells) |

| H2 | cAMP Accumulation | Inhibitor | IC50: 3.8 (basal), 0.78 (with amthamine) |

| H4 | cAMP Accumulation | Agonist | EC50: 0.000742 |

Data sourced from Singh et al., 2014.[1][2]

Signaling Pathways Modulated by GW4064 Off-Target Effects

Studies have shown that GW4064 can activate Gαi/o and Gq/11 G-protein signaling pathways independently of FXR.[1] This activation leads to downstream events such as the modulation of intracellular calcium levels and cAMP accumulation.

Gq/11 Signaling Pathway

The activation of Gq/11-coupled receptors by GW4064 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-GW4064 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. While extensively utilized as a chemical tool to probe FXR biology, emerging evidence has revealed that GW4064 also exhibits significant off-target activity towards the Estrogen-Related Receptors (ERRs). This technical guide provides an in-depth analysis of the interaction between (E)-GW4064 and the three ERR isoforms (ERRα, ERRβ, and ERRγ), compiling quantitative data, detailing experimental methodologies for assessing these interactions, and visualizing the relevant signaling pathways. Understanding this polypharmacology is crucial for the accurate interpretation of studies employing GW4064 and for the development of more selective nuclear receptor modulators.

Quantitative Data Summary

(E)-GW4064 has been identified as an agonist for all three Estrogen-Related Receptor isoforms. The following table summarizes the available quantitative data on the potency of GW4064 for ERRα and ERRγ based on luciferase reporter assays. While agonist activity has been confirmed for ERRβ through mammalian two-hybrid assays, a specific EC50 value has not been reported in the reviewed literature. No direct binding affinity data (Ki) for GW4064 with any of the ERR isoforms were found.

| Ligand | Receptor | Assay Type | Cell Line | EC50 (nM) | Reference |

| (E)-GW4064 | ERRα | Gal4-LBD Luciferase Reporter | Cos-7 | 17.46 | [1] |

| (E)-GW4064 | ERRγ | Gal4-LBD Luciferase Reporter | Cos-7 | 13.32 | [1] |

| (E)-GW4064 | ERRβ | Mammalian Two-Hybrid | - | Agonist activity confirmed, but EC50 not determined | [1] |

Experimental Protocols

The characterization of (E)-GW4064's interaction with ERRs has been primarily achieved through cell-based assays that measure the transcriptional activity of the receptor in the presence of the compound. Below are detailed methodologies for three key experimental approaches.

GAL4-ERR LBD Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the ligand-binding domain (LBD) of an ERR isoform.

Principle: The ERR-LBD is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. This chimeric protein is co-expressed with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). Ligand binding to the ERR-LBD induces a conformational change that promotes the recruitment of coactivators, leading to the transcription of the luciferase gene. The resulting luminescence is proportional to the activation of the receptor.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 or Cos-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Cells are seeded in 96-well plates at a density of approximately 30,000 cells per well one day prior to transfection.

-

On the day of transfection, cells are co-transfected with three plasmids using a lipid-based transfection reagent (e.g., Lipofectamine):

-

An expression vector for the GAL4-DBD fused to the ERR-LBD (pFA-CMV-ERRα-LBD, pFA-CMV-ERRβ-LBD, or pFA-CMV-ERRγ-LBD).

-

A reporter vector containing multiple copies of the GAL4 UAS upstream of a minimal promoter driving a firefly luciferase gene (e.g., pFR-Luc).

-

A control vector constitutively expressing Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency.

-

-

The transfection mixture is incubated with the cells for 4-6 hours, after which the medium is replaced with fresh culture medium.

-

-

Compound Treatment:

-

Approximately 24 hours post-transfection, the culture medium is replaced with a medium containing serial dilutions of (E)-GW4064 or a vehicle control (e.g., DMSO).

-

The final DMSO concentration should be kept below 0.1% to avoid toxicity.

-

Cells are incubated with the compound for 16-24 hours.

-

-

Luminescence Measurement:

-

The culture medium is removed, and cells are lysed using a passive lysis buffer.

-

The activities of both firefly and Renilla luciferases are measured sequentially in a luminometer using a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

-

Data Analysis:

-

The normalized luciferase activity is plotted against the logarithm of the compound concentration.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

-

Mammalian Two-Hybrid Assay

This assay assesses the ligand-dependent interaction between an ERR and a transcriptional coactivator.

Principle: The ERR-LBD is fused to the GAL4-DBD ("bait"), and a coactivator protein (e.g., PGC-1α) is fused to a strong transcriptional activation domain, such as VP16 ("prey"). These two constructs are co-expressed with a GAL4-responsive luciferase reporter. If the ligand promotes the interaction between the ERR-LBD and the coactivator, the VP16 activation domain is brought into proximity of the promoter, leading to robust transcription of the luciferase gene.

Detailed Methodology:

-

Plasmid Constructs:

-

Bait plasmid: GAL4-DBD fused to the ERR-LBD (e.g., pBIND-ERR-LBD).

-

Prey plasmid: VP16 activation domain fused to a coactivator protein (e.g., pACT-PGC-1α).

-

Reporter plasmid: GAL4 UAS-driven firefly luciferase reporter (e.g., pG5luc).

-

Internal control: Constitutively expressed Renilla luciferase vector.

-

-

Transfection and Treatment:

-

HEK293T cells are seeded in 96-well plates and co-transfected with the four plasmids described above.

-

After 24 hours, cells are treated with various concentrations of (E)-GW4064 or vehicle control.

-

-

Lysis and Luminescence Reading:

-

After a 16-24 hour incubation with the compound, cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.

-

-

Data Analysis:

-

The ratio of firefly to Renilla luciferase activity is calculated.

-

An increase in this ratio in the presence of the compound indicates that it promotes the interaction between the ERR and the coactivator.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This is a biochemical assay that directly measures the ligand-induced interaction between a purified ERR-LBD and a coactivator-derived peptide.

Principle: The assay utilizes a purified, GST-tagged ERR-LBD and a fluorescently labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., fluorescein-labeled PGC-1α peptide). A terbium-labeled anti-GST antibody serves as the FRET donor, which binds to the ERR-LBD. If the ligand induces the binding of the coactivator peptide (the FRET acceptor) to the ERR-LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The long-lived fluorescence of terbium allows for a time-gated measurement, which reduces background fluorescence.

Detailed Methodology:

-

Reagents:

-

Purified GST-tagged ERR-LBD (ERRα, ERRβ, or ERRγ).

-

Fluorescein-labeled coactivator peptide (e.g., from PGC-1α or SRC-1).

-

Terbium-labeled anti-GST antibody.

-

Assay buffer.

-

(E)-GW4064 serially diluted in assay buffer.

-

-

Assay Procedure (in a 384-well plate):

-

Add the test compound ((E)-GW4064) or vehicle to the assay wells.

-

Add the GST-ERR-LBD to the wells and incubate for a short period to allow for ligand binding.

-

Add a pre-mixed solution of the fluorescein-labeled coactivator peptide and the terbium-labeled anti-GST antibody.

-

Incubate the plate at room temperature for 1-2 hours in the dark to allow the binding reaction to reach equilibrium.

-

-

Signal Detection:

-

The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.

-

The reader is set to excite the terbium donor (e.g., at 340 nm) and measure the emission from both the terbium donor (e.g., at 495 nm) and the fluorescein acceptor (e.g., at 520 nm) after a time delay (e.g., 100 µs).

-

-

Data Analysis:

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.

-

The ratio is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the Estrogen-Related Receptors and the experimental workflows for assessing ligand interactions.

ERRα Signaling Pathway

Caption: Simplified ERRα signaling pathway.

ERRγ Signaling Pathway

Caption: Simplified ERRγ signaling pathway.

Luciferase Reporter Assay Workflow

Caption: Workflow for a luciferase reporter assay.

Conclusion

The synthetic FXR agonist (E)-GW4064 also functions as a potent agonist for the estrogen-related receptors, particularly ERRα and ERRγ. This off-target activity is important to consider when interpreting data from studies using GW4064 as a selective FXR probe. The experimental protocols detailed in this guide provide a framework for researchers to independently verify and further characterize the interaction of GW4064 and other small molecules with the ERR family of nuclear receptors. A thorough understanding of the signaling pathways of these receptors is essential for elucidating their roles in health and disease and for the development of novel therapeutics targeting these pathways. Future work should aim to quantify the agonist activity of GW4064 on ERRβ and to determine the direct binding affinities for all three isoforms to provide a more complete picture of its molecular pharmacology.

References

Foundational Research on (E)-GW4064 as a Farnesoid X Receptor (FXR) Agonist: A Technical Guide

Introduction